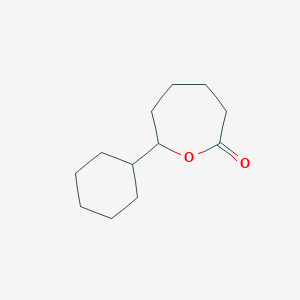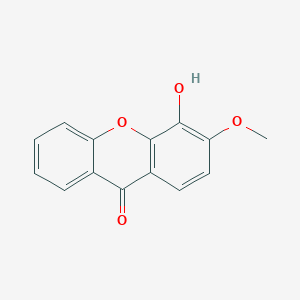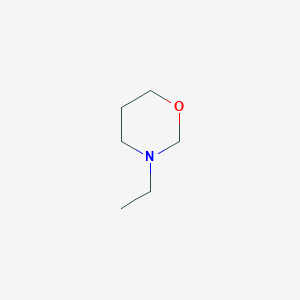
1-Butanethiol, tin(2+) salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-Butanethiol can be synthesized through the free radical catalyzed addition of hydrogen sulfide to 1-butene . Another method involves the reaction of an alkyl halide with thiourea, which produces an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .
Industrial Production Methods
Industrial production of 1-Butanethiol typically involves the reaction of 1-butene with hydrogen sulfide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the efficient formation of the thiol compound.
化学反应分析
Types of Reactions
1-Butanethiol undergoes various chemical reactions, including:
Oxidation: 1-Butanethiol can be oxidized by reagents such as bromine (Br2) or iodine (I2) to form disulfides (R–S–S–R’).
Substitution: 1-Butanethiol can participate in nucleophilic substitution reactions, where the thiol group (-SH) acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2), iodine (I2)
Reducing Agents: Zinc, acid
Nucleophiles: Thiourea, hydrosulfide anion
Major Products Formed
Disulfides: Formed through the oxidation of 1-Butanethiol
Thiols: Formed through the reduction of disulfides
科学研究应用
1-Butanethiol, tin(2+) salt has various scientific research applications, including:
作用机制
The mechanism of action of 1-Butanethiol, tin(2+) salt involves the interaction of the thiol group (-SH) with various molecular targets. The thiol group can form strong bonds with metal ions, such as tin(2+), leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various chemical and biological processes .
相似化合物的比较
Similar Compounds
Ethanethiol (C2H5SH): A thiol with a shorter carbon chain, known for its strong odor and similar chemical reactivity.
2-Butene-1-thiol (C4H8S): Another thiol with a similar carbon chain length but different structural arrangement.
3-Methyl-1-butanethiol (C5H12S): A thiol with a branched carbon chain, also known for its strong odor.
Uniqueness
1-Butanethiol, tin(2+) salt is unique due to the presence of the tin(2+) ion, which imparts distinct chemical properties and reactivity compared to other thiols.
属性
CAS 编号 |
36169-16-1 |
|---|---|
分子式 |
C8H18S2Sn |
分子量 |
297.1 g/mol |
IUPAC 名称 |
butane-1-thiolate;tin(2+) |
InChI |
InChI=1S/2C4H10S.Sn/c2*1-2-3-4-5;/h2*5H,2-4H2,1H3;/q;;+2/p-2 |
InChI 键 |
IAAWIQJKJQODEZ-UHFFFAOYSA-L |
规范 SMILES |
CCCC[S-].CCCC[S-].[Sn+2] |
相关CAS编号 |
109-79-5 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
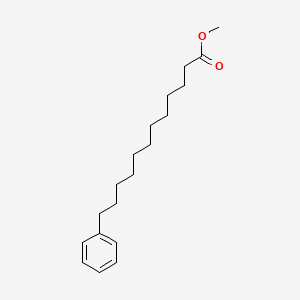
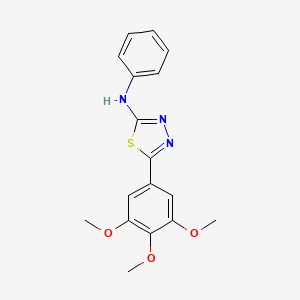
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
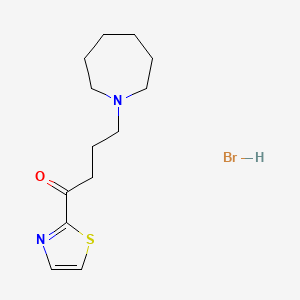
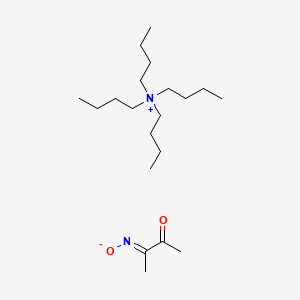
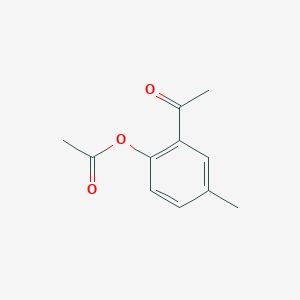
methanol](/img/structure/B14679790.png)
![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
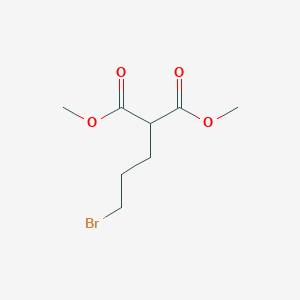
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
